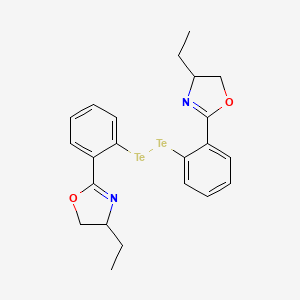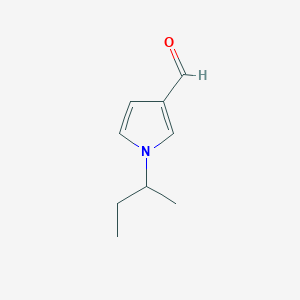
1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane: is an organotellurium compound characterized by the presence of two oxazoline rings attached to a ditellane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane typically involves the reaction of tellurium tetrachloride with 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane can undergo various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides .
Applications De Recherche Scientifique
Chemistry: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in drug development and biochemical studies. Its potential antioxidant properties are also of interest in medical research .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it useful in the production of advanced materials .
Mécanisme D'action
The mechanism of action of 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane involves its interaction with molecular targets through its oxazoline rings and tellurium atoms. These interactions can influence various biochemical pathways, including oxidative stress response and metal ion coordination . The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
- 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
Comparison: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to similar compounds that lack tellurium. The tellurium atoms enhance the compound’s ability to participate in redox reactions and form stable metal complexes .
Propriétés
Formule moléculaire |
C22H24N2O2Te2 |
|---|---|
Poids moléculaire |
603.6 g/mol |
Nom IUPAC |
4-ethyl-2-[2-[[2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ditellanyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Te2/c1-3-15-13-25-21(23-15)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22-24-16(4-2)14-26-22/h5-12,15-16H,3-4,13-14H2,1-2H3 |
Clé InChI |
OEHHVNSVROGHEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(=N1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=NC(CO4)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)









